molecular formula C15H24O10 B191374 Harpagide CAS No. 6926-08-5

Harpagide

Cat. No. B191374
CAS RN: 6926-08-5
M. Wt: 364.34 g/mol
InChI Key: XUWSHXDEJOOIND-ZATIHQEFSA-N
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Description

Harpagide is characterized as an iridoid glycoside, which is a product of the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria .


Synthesis Analysis

Harpagide, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry . It efficiently enhances synaptic DA release and restores DA release at normal levels from injured neurons in PD model . It also inhibits the phosphorylation and aggregation of α-synuclein by alleviating the intracellular reactive oxygen level .


Molecular Structure Analysis

The molecular formula of Harpagide is C15H24O10 . Its average mass is 364.345 Da and its monoisotopic mass is 364.136932 Da .


Chemical Reactions Analysis

Harpagide promotes vesicular synaptic function, hence leading to increased release, through inhibition of ROS-induced phosphorylation of α-Syn .


Physical And Chemical Properties Analysis

Harpagide has a molecular weight of 364.35 . It is stable if stored as directed and should be kept away from strong oxidizing agents .

Scientific Research Applications

Quality Control in Traditional Medicine

  • Quality Evaluation of Scrophulariae Radix : Harpagide has been utilized in the quality control of Scrophulariae Radix, a traditional Chinese medicinal herb. A study demonstrated the preparation of a reference extract calibrated with harpagide, suggesting its potential as a substitute for single reference substances in the quality evaluation of traditional Chinese medicine (Yang et al., 2021).

Neuroprotection and Brain Health

  • Treatment of Brain Injury : Research has shown that harpagide can protect rat cortical neurons from injury caused by oxygen-glucose deprivation and reoxygenation, potentially by decreasing endoplasmic reticulum stress (Wang et al., 2020).
  • Cerebral Ischemia/Reperfusion Injury : Another study indicates that harpagide may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in a model of cerebral ischemia/reperfusion injury (Wang et al., 2021).
  • Spinal Cord Injury Treatment : Harpagide has been shown to inhibit neuronal apoptosis and promote axonal regeneration after spinal cord injury in rats, potentially through the activation of the Wnt/β-catenin signaling pathway (Rong et al., 2019).

Bone Health and Osteoporosis

  • Anti-osteoporotic Activity : A study demonstrated that harpagide improves bone properties by stimulating osteoblast differentiation and suppressing osteoclast formation, showing potential for the prevention of bone loss (Chung et al., 2016).

Pharmacological Research

  • Inflammation and Pain Management : Harpagide has been found to have significant anti-inflammatory properties, with research indicating its potential as a natural compound for treating inflammation and pain (Zhang et al., 2011).

Miscellaneous Applications

  • Enhancement of Iridoid Accumulation : In a biotechnological context, harpagide accumulation was enhanced in Melittis melissophyllum L. shoot cultures, suggesting its potential application in medicinal plant cultivation and pharmaceutical production (Skrzypczak-Pietraszek et al., 2018).

Safety And Hazards

Harpagide is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Harpagide may be transported throughout plants for the biosynthesis of harpagoside and harpagoside-related metabolites . It offers promising avenues for preventive or therapeutic interventions against PD and other neurodegenerative disorders .

properties

IUPAC Name

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWSHXDEJOOIND-ZATIHQEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10044294

CAS RN

6926-08-5
Record name [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
C Frezza, D de Vita, C Toniolo, A Ventrone… - Fitoterapia, 2020 - Elsevier
… In this review article, the occurrence of harpagide in the plant kingdom and its associated … of harpagide has been reported in several botanical families within Asteridae, and harpagide …
Number of citations: 10 www.sciencedirect.com
E Skrzypczak-Pietraszek, K Reiss, P Żmudzki… - Plos one, 2018 - journals.plos.org
… amount of 8-O-acetyl-harpagide, of 255.4 mg/100 g DW, was … rich source of harpagide and 8-O-acetyl-harpagide, having a … MS/MS analysis of harpagide and 8-O-acetyl-harpagide in M. …
Number of citations: 43 journals.plos.org
Y Tang, XK Yang, XW Zhang, WT Wu, FL Zhang… - Chemical …, 2020 - pubs.rsc.org
… that harpagide promotes vesicular synaptic function, hence leading to increased release, through inhibition of ROS-induced phosphorylation of α-Syn, and that harpagide efficiently …
Number of citations: 29 pubs.rsc.org
Y Rong, W Liu, Z Zhou, F Gong, J Bai, J Fan, L Li… - Brain Research …, 2019 - Elsevier
… Harpagide is one of the main active constituents of the iridoid class of molecules, which have neuroprotective effects after SCI. In this study, we demonstrated that harpagide … harpagide …
Number of citations: 27 www.sciencedirect.com
HJ Chung, WK Kim, HJ Park, L Cho, M Kim… - Journal of …, 2016 - Elsevier
… In the present study, we investigated the anti-osteoporotic potential of harpagide and its underlying mechanism of action in in vitro cell culture and in vivo bone loss animal models. …
Number of citations: 39 www.sciencedirect.com
Y Lu, R Hao, Y Hu, Y Wei, Y Xie, Y Shen, Q Rui… - Chemico-Biological …, 2021 - Elsevier
… The present study aimed to investigate the effect of harpagide on Ang II-induced … effects of harpagide on Ang II-induced neuroinflammation, we detected the effect of harpagide and Ang …
Number of citations: 14 www.sciencedirect.com
L Zhang, L Feng, Q Jia, J Xu, R Wang, Z Wang… - Bioorganic & Medicinal …, 2011 - Elsevier
… The hydrolyzed products of harpagide (H-harpagide… harpagide could bind to the COX-2 active domain well through hydrophobic and hydrogen-bonding interactions, whereas harpagide …
Number of citations: 59 www.sciencedirect.com
C Colas, S Bouchonnet… - The Journal of …, 2006 - ACS Publications
… harpagide sodium salt in the commercial product. The first aim of this study was to estimate the proton and sodium ion affinities of harpagide … cation affinities of harpagide and methanol …
Number of citations: 10 pubs.acs.org
A Venditti, C Frezza, F Maggi, G Lupidi, M Bramucci… - Fitoterapia, 2016 - Elsevier
… to be a new harpagide derivative with an … harpagide iridoidic skeleton were evidenced; they showed a little but visible deshielding effect on H-3, H-4, and H-9 with respect to harpagide. …
Number of citations: 62 www.sciencedirect.com
K Wang, Y Lou, H Xu, X Zhong, Z Huang - Journal of ethnopharmacology, 2020 - Elsevier
… with harpagide (50 μM) prevented OGD/R-induced apoptotic cell death. Harpagide also … We found that harpagide also exerted a neuroprotective effect on TG-induced apoptosis in …
Number of citations: 14 www.sciencedirect.com

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